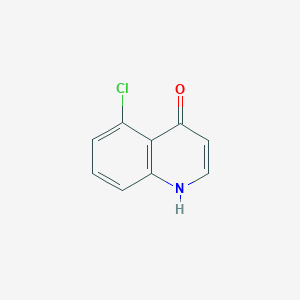

5-Chloroquinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloroquinolin-4-ol is a chemical compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyridine ring. This compound is known for its significant biological activities and is widely used in various scientific research fields.

Wirkmechanismus

Target of Action

5-Chloroquinolin-4-ol, also known as Cloxyquin, is primarily used as a topical antifungal treatment . The precise targets of this compound are currently unknown .

Mode of Action

It is known to be bacteriostatic, meaning it inhibits the growth or reproduction of bacteria .

Biochemical Pathways

One study suggests that it may act against bacteria by blocking lipopolysaccharide (lps) transport, thereby killing gram-negative bacteria .

Pharmacokinetics

It is known that when applied topically, the absorption of the compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

Its bacteriostatic nature suggests that it likely inhibits bacterial growth or reproduction, thereby helping to control infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be enhanced when the skin is covered with an occlusive dressing . .

Biochemische Analyse

Biochemical Properties

It is known that quinoline derivatives, which 5-Chloroquinolin-4-ol is part of, have been utilized in various areas of medicine . They have shown potential in inhibiting DNA and RNA biosynthesis by affecting genes and metabolites related to purine and pyrimidine metabolic pathways .

Cellular Effects

The cellular effects of this compound are not well-documented. Quinoline derivatives have shown to have significant effects on various types of cells. For instance, they have demonstrated good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Temporal Effects in Laboratory Settings

A study on the effects of a similar compound, chlorquinaldol, showed bactericidal activity at higher concentrations after 24–48 hours of incubation .

Metabolic Pathways

It is known that quinoline derivatives can regulate metabolic pathways, especially lipid metabolisms in cells .

Transport and Distribution

Quinoline derivatives are known to have significant effects on cellular transport and distribution .

Subcellular Localization

The localization of RNA-associated with quinoline derivatives has been studied, showing that RNAs are trafficked to their target locations via various biological mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-4-ol typically involves the chlorination of quinolin-4-ol. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride or thionyl chloride under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into 5-chloroquinoline.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 5-Chloroquinoline.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloroquinolin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial and antiviral properties.

Medicine: Investigated for potential therapeutic uses, including antimalarial and anticancer activities.

Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Quinolin-4-ol: Lacks the chlorine substituent, resulting in different chemical properties.

5-Bromoquinolin-4-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Uniqueness: 5-Chloroquinolin-4-ol is unique due to its specific chlorine substituent at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

5-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEBTEWGAPZZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)

![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)